1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide
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Overview
Description
1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-inflammatory, anticancer, and antifungal activities .
Preparation Methods
The synthesis of 1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acid with morpholine and a thiocarbamoylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound exhibits significant biological activities, making it a valuable tool in studying various biological processes and pathways.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and antifungal treatments.
Industry: The compound’s unique chemical structure makes it useful in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Known for its antifungal activity.
N-methyl-1-phenylpyrazole-4-carboxamide: Exhibits significant antiproliferative activity against cancer cells
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2S/c1-14-3-2-8(12-14)9(16)11-10(18)13-15-4-6-17-7-5-15/h2-3H,4-7H2,1H3,(H2,11,13,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFABAPKJQRULLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC(=S)NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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